1-Methoxyhexan-2-amine

Overview

Description

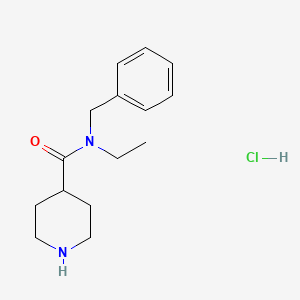

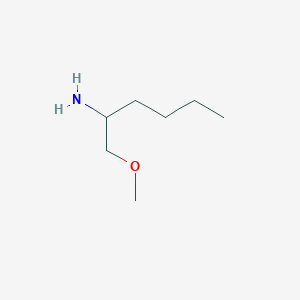

1-Methoxyhexan-2-amine is a chemical compound with the molecular formula C7H17NO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of amines like 1-Methoxyhexan-2-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

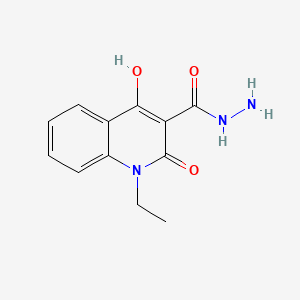

The molecular structure of 1-Methoxyhexan-2-amine consists of a hexane chain with an amine group attached to the second carbon and a methoxy group attached to the first carbon .Chemical Reactions Analysis

Amines, including 1-Methoxyhexan-2-amine, can undergo a variety of reactions. These include alkylation and acylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

1-Methoxyhexan-2-amine is a liquid at room temperature with a molecular weight of 131.22 . More detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications

Living Polymerization and Block Copolymerization

1-Methoxyhexan-2-amine derivatives have been utilized in polymer science, particularly in the living polymerization and block copolymerization of alpha-olefins. A study by Tshuva et al. (2001) described the use of an amine bis(phenolate) dibenzyl titanium complex, with a methoxy donor on a side arm, for the living polymerization of 1-hexene. This process resulted in exceptionally high molecular weight poly(1-hexene), achieved in a living fashion at room temperature. Furthermore, the study highlighted the successful block copolymerization of 1-hexene and 1-octene at room temperature, showcasing the complex's unique living properties in alpha-olefin polymerization (Tshuva, Goldberg, Kol, & Goldschmidt, 2001).

Chemical Synthesis

In chemical synthesis, 1-Methoxyhexan-2-amine serves as a crucial intermediate. Walęcka-Kurczyk et al. (2022) reported a standardized method for synthesizing N-protected (1-methoxyalkyl)amines through electrochemical decarboxylative α-methoxylation of α-amino acid derivatives. This method utilizes commercially available ElectraSyn 2.0 setup, offering a simplified procedure that can be adopted by any laboratory worldwide. The products were obtained in excellent yields above 90%, demonstrating the method's efficiency and reproducibility (Walęcka-Kurczyk, Adamek, Walczak, Michalak, & Październiok-Holewa, 2022).

Environmental Assessment

Regarding environmental studies, 1-Methoxyhexan-2-amine derivatives have been investigated for their potential environmental impact. Rauert et al. (2020) conducted the first environmental assessment of hexa(methoxymethyl)melamine (HMMM) and co-occurring cyclic amines in Australian waterways. The study aimed to determine the spatial and temporal trends of these compounds in surface waters, considering their links to toxicity and mortality events in aquatic organisms. The findings indicated concentrations towards the lower end compared to North America/Europe, suggesting variable sources and the need for further research into these chemicals' environmental occurrence (Rauert, Kaserzon, Veal, Yeh, Mueller, & Thomas, 2020).

Safety And Hazards

properties

IUPAC Name |

1-methoxyhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-7(8)6-9-2/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVJGRMTSPJBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxyhexan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)

![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)